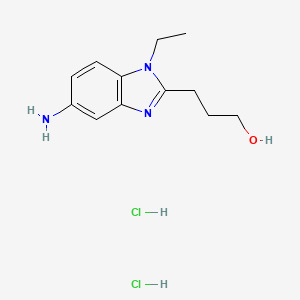
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL Dihydrochlorid
Übersicht
Beschreibung
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3O and its molecular weight is 292.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von „3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL Dihydrochlorid“ durchgeführt, aber leider sind die verfügbaren Informationen begrenzt und liefern keine umfassende Analyse seiner Anwendungen in verschiedenen Bereichen. Die Quellen bieten hauptsächlich Produkt- und Sicherheitsinformationen, ohne spezifische Forschungsanwendungen zu beschreiben .
Biologische Aktivität
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, often referred to as a benzoimidazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's chemical structure includes a benzoimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C12H19Cl2N3O
- Molecular Weight : 276.21 g/mol
- CAS Number : 879038-11-6
- SMILES Notation : CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl
Biological Activity Overview
The biological activity of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride has been investigated in various studies, focusing primarily on its anticancer and antimicrobial effects.
Anticancer Activity
Several studies have explored the anticancer potential of benzoimidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells.
Key Findings :
- In vitro studies indicate that derivatives of benzoimidazole exhibit cytotoxic effects that can be comparable to standard chemotherapeutics like cisplatin.
- The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | HCT116 | 15 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride has also been evaluated against various pathogens. Studies have shown that compounds with a benzoimidazole structure can exhibit activity against both Gram-positive and Gram-negative bacteria.
Key Findings :
- The compound demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Notably, it showed no significant activity against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | 32 | Moderate |
| E. coli | >64 | No activity |
Case Study 1: Anticancer Activity in A549 Cells
A study conducted on the effects of benzoimidazole derivatives on A549 cells revealed that treatment with 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride led to a significant reduction in cell viability. The results indicated an IC50 value of approximately 10 µM, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
In another study focusing on the antimicrobial properties, the compound was tested against clinical isolates of MRSA and other pathogens. The results indicated that while it was effective against MRSA, it lacked efficacy against common Gram-negative pathogens, highlighting the need for further structural modifications to enhance its spectrum of activity.
Eigenschaften
IUPAC Name |
3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16;;/h5-6,8,16H,2-4,7,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNFQQPWAYFIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















